molecular formula C4H4ClFN2O2S B2490346 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1889401-88-0

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2490346
CAS No.: 1889401-88-0
M. Wt: 198.6
InChI Key: SOKNNITUSYTIFH-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by the presence of a pyrazole ring substituted with a fluorine atom, a methyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, which are valuable intermediates in pharmaceutical synthesis, and various coupled products used in material science and organic electronics.

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material science: The compound is used in the development of advanced materials with specific electronic properties.

    Organic synthesis:

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated analogs. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry for improving the metabolic stability and bioavailability of drug candidates .

Properties

IUPAC Name

5-fluoro-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKNNITUSYTIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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